molecular formula C77H140O8 B15285503 [3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate

[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate

Cat. No.: B15285503
M. Wt: 1193.9 g/mol
InChI Key: QTIMEBJTEBWHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate is a complex organic compound characterized by its long-chain fatty acid esters. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, comprising multiple octadec-9-enoate groups, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of octadec-9-enoic acid, which is then reacted with a polyol, such as glycerol, under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds in the octadec-9-enoate groups to single bonds, resulting in saturated esters.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.

    Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated esters, saturated esters, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying esterification and transesterification reactions.

    Biology: The compound’s long-chain fatty acid esters are of interest in lipid metabolism studies.

    Industry: It is used in the formulation of lubricants, surfactants, and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of [3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate involves the hydrolysis of its ester bonds. Enzymes such as esterases and lipases can catalyze this hydrolysis, leading to the release of octadec-9-enoic acid and glycerol derivatives. These products can then participate in various metabolic pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Glycerol tristearate: Similar in structure but contains saturated fatty acid esters.

    Glycerol trioleate: Contains unsaturated oleic acid esters, similar to octadec-9-enoate.

    Glycerol tripalmitate: Another triglyceride with saturated fatty acid esters.

Uniqueness

[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate is unique due to its multiple unsaturated octadec-9-enoate groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and amphiphilic characteristics.

Properties

Molecular Formula

C77H140O8

Molecular Weight

1193.9 g/mol

IUPAC Name

[3-octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate

InChI

InChI=1S/C77H140O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h33-40H,5-32,41-72H2,1-4H3

InChI Key

QTIMEBJTEBWHOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.